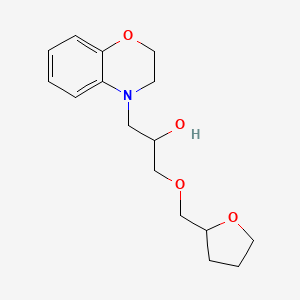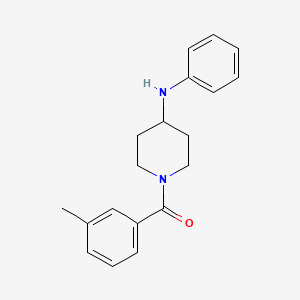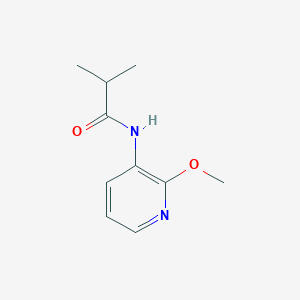
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol, also known as DPI, is a compound that has been extensively studied for its potential applications in scientific research. DPI is a selective inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in various cellular processes, including signal transduction, cell proliferation, and differentiation.
Aplicaciones Científicas De Investigación
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol has been extensively studied for its potential applications in scientific research. One of the main areas of research is its role as a PKC inhibitor. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol can potentially be used to treat various diseases, including cancer, autoimmune disorders, and cardiovascular diseases.
Mecanismo De Acción
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol selectively inhibits PKC by binding to the enzyme's regulatory domain, preventing its activation. This leads to a downstream effect on various cellular processes, including the inhibition of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol has been shown to have various biochemical and physiological effects on cells. In vitro studies have shown that 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol inhibits cell proliferation and induces apoptosis in various cancer cell lines. Additionally, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol has been shown to modulate the activity of various transcription factors, including NF-κB and AP-1, which play critical roles in various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol in lab experiments is its selectivity for PKC. This allows researchers to study the specific role of PKC in various cellular processes. Additionally, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol has been shown to be relatively stable and can be easily synthesized in the lab. However, one of the limitations of using 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol is its potential off-target effects. 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol has been shown to inhibit other enzymes, including tyrosine kinases, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol. One area of research is the development of more selective PKC inhibitors. Additionally, researchers are exploring the potential use of 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and cardiovascular diseases. Finally, researchers are investigating the potential use of 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol as a tool to study the role of PKC in various cellular processes.
Conclusion
In conclusion, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol is a compound that has been extensively studied for its potential applications in scientific research. Its selective inhibition of PKC makes it a valuable tool for studying the role of PKC in various cellular processes. Additionally, its potential applications in the treatment of various diseases make it a promising therapeutic agent. However, further research is needed to fully understand the potential of 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol and to develop more selective PKC inhibitors.
Métodos De Síntesis
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol can be synthesized through a multi-step process involving the reaction of 2-aminophenol with various reagents, including ethylene oxide, formaldehyde, and acetic anhydride. The final step involves the reaction of the intermediate product with 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone. The resulting product is then purified through column chromatography to obtain pure 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c18-13(11-19-12-14-4-3-8-20-14)10-17-7-9-21-16-6-2-1-5-15(16)17/h1-2,5-6,13-14,18H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAGRKDNZHXBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC(CN2CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl-methylamino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7527302.png)


![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)

![1-(1,3-benzothiazol-2-yl)-N-[3-(dimethylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B7527357.png)
![5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B7527367.png)
![N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7527370.png)
![3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7527374.png)
![N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine](/img/structure/B7527381.png)
![2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527383.png)
![2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527388.png)
![1-(4-benzylmorpholin-2-yl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B7527400.png)